synthesis and properties of 3-Acetamido-3-(p-tolyl)propanoic acid
synthesis and properties of 3-Acetamido-3-(p-tolyl)propanoic acid
Technical Whitepaper: Synthesis, Characterization, and Biocatalytic Resolution of 3-Acetamido-3-(p-tolyl)propanoic Acid
Executive Summary & Significance
3-Acetamido-3-(p-tolyl)propanoic acid is a functionalized
The p-tolyl variant is particularly relevant in drug discovery for modulating the lipophilicity (LogP) of peptidomimetics, influencing blood-brain barrier (BBB) permeability and hydrophobic pocket binding in enzyme inhibitors.
This guide details a robust, scalable two-step chemical synthesis, a biocatalytic method for chiral resolution, and the physicochemical profile required for analytical validation.
Chemical Synthesis: The Modified Rodionov Route
While various routes exist (e.g., Arndt-Eistert homologation), the Rodionov reaction remains the most atom-economical and scalable method for generating the
Retrosynthetic Analysis
The target molecule is assembled via a condensation-decarboxylation sequence followed by N-acylation.
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Precursor A: p-Tolualdehyde (4-Methylbenzaldehyde)
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Precursor B: Malonic Acid
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Reagent: Acetic Anhydride (for the final N-acetylation)
Step-by-Step Protocol
Step 1: Synthesis of 3-Amino-3-(p-tolyl)propanoic acid (The Rodionov Condensation)
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Reagents: p-Tolualdehyde (1.0 eq), Malonic acid (1.0 eq), Ammonium acetate (2.0 eq).
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Solvent: Ethanol (95%).
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Procedure:
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Dissolve p-tolualdehyde and malonic acid in ethanol.
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Add ammonium acetate.[1][2][3] The excess ammonium acetate acts as both the nitrogen source and the buffer to facilitate the Knoevenagel-type condensation.
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Reflux the mixture for 6–8 hours. The reaction proceeds via an imine intermediate, followed by malonic acid addition and spontaneous decarboxylation.
-
Workup: Cool the solution. The
-amino acid often precipitates as a zwitterion. If not, reduce volume in vacuo and add diethyl ether to induce precipitation. -
Purification: Recrystallize from aqueous ethanol to remove unreacted aldehyde and polymeric byproducts.
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Step 2: N-Acetylation to 3-Acetamido-3-(p-tolyl)propanoic acid
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Reagents: Crude
-amino acid (from Step 1), Acetic Anhydride (1.2 eq), Sodium Hydroxide (2M). -
Conditions: Schotten-Baumann (0°C to RT).
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Procedure:
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Dissolve the 3-amino-3-(p-tolyl)propanoic acid in 2M NaOH (chilled to 0°C).
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Add acetic anhydride dropwise over 30 minutes, maintaining pH > 9 with additional NaOH if necessary.
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Allow to warm to room temperature and stir for 2 hours.
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Isolation: Acidify carefully with HCl to pH 2.0. The N-acetylated product will precipitate or form an oil that crystallizes upon standing/trituration.
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Yield: Typical overall yield (2 steps) is 55–65%.
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Reaction Workflow Visualization
Caption: Two-step synthesis via Rodionov condensation and Schotten-Baumann acetylation.
Biocatalytic Resolution (Chiral Separation)
The chemical synthesis yields a racemate (
Method of Choice: Enzymatic Hydrolysis via Aminoacylase I. While Penicillin G Acylase is famous for phenylacetyl derivatives, Aminoacylase I (from Aspergillus or Porcine Kidney) is the industry standard for resolving N-acetyl amino acids.
The Kinetic Resolution Protocol
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Substrate Preparation: Dissolve racemic 3-acetamido-3-(p-tolyl)propanoic acid in water; adjust pH to 7.5–8.0 using LiOH or NH
OH. -
Enzyme Addition: Add Aminoacylase I (immobilized or free).
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Reaction: Incubate at 37°C. The enzyme selectively hydrolyzes the L-enantiomer (or S-
-amino acid equivalent depending on priority rules) back to the free amino acid. -
The "Distal" Effect: The N-acetyl group is preserved on the D-enantiomer .
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Separation:
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Acidify the mixture.[4]
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Extract with Ethyl Acetate.
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Organic Phase: Contains the unreacted (R)-N-Acetyl-3-(p-tolyl)propanoic acid (High ee).
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Aqueous Phase: Contains the hydrolyzed (S)-3-Amino-3-(p-tolyl)propanoic acid .
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Resolution Pathway Diagram
Caption: Kinetic resolution separating the hydrolyzed free amine (S) from the N-acetylated (R) enantiomer.
Physicochemical Characterization & Validation
To ensure the integrity of the synthesized compound, the following analytical data should be verified.
Predicted NMR Profile (DMSO-d6)
The presence of the p-tolyl group and the acetyl moiety provides distinct diagnostic signals.
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |
| COOH | 12.0 - 12.5 | Broad Singlet | 1H | Carboxylic Acid |
| NH -Amide | 8.2 - 8.5 | Doublet | 1H | Amide Proton |
| Ar-H | 7.10 - 7.25 | Multiplet (AA'BB') | 4H | Aromatic Ring |
| 5.10 - 5.25 | Multiplet (q-like) | 1H | Chiral Center | |
| 2.55 - 2.70 | Doublet of Doublets | 2H | Methylene adjacent to COOH | |
| Ar-CH | 2.25 | Singlet | 3H | Tolyl Methyl |
| CO-CH | 1.80 - 1.85 | Singlet | 3H | Acetyl Methyl |
Key Infrared (IR) Absorbances
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3300–3400 cm
: N-H stretch (Amide). -
2500–3000 cm
: O-H stretch (Carboxylic acid, broad). -
1700–1720 cm
: C=O stretch (Carboxylic acid). -
1620–1650 cm
: C=O stretch (Amide I band). -
1540 cm
: N-H bend (Amide II band).
Solubility Profile
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Water: Low (at pH < 4); Moderate to High (at pH > 7 as carboxylate salt).
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Ethanol/Methanol: Soluble.[5]
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DMSO/DMF: Highly Soluble.
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Dichloromethane: Poor to Moderate (improves with lipophilic protecting groups).
References
-
Rodionov, V. M., & Malevinskaya, E. T. (1926). "Über die Darstellung von
-Amino-säuren aus Aldehyden, Malonsäure und Ammoniak." Berichte der deutschen chemischen Gesellschaft. -
Soloshonok, V. A., et al. (1995).
-Amino Acids." Tetrahedron: Asymmetry. (Establishes protocols for enzymatic resolution of -amino acid derivatives). -
Liljeblad, A., & Kanerva, L. T. (2006).
-amino acids." Tetrahedron. -
PubChem Database. "3-(p-Tolyl)propionic acid derivatives and analogs." National Library of Medicine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pleiades.online [pleiades.online]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. US20050283020A1 - Process for the preparation of 2-aryl propionic acids - Google Patents [patents.google.com]
- 5. 938-94-3 CAS MSDS (2-(4-Methylphenyl)propanoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
